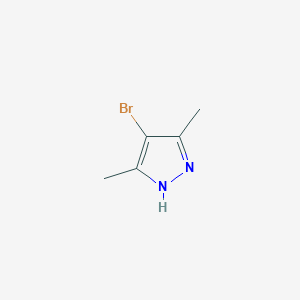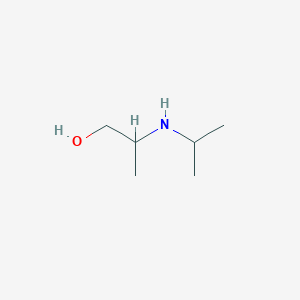
(S)-2-Isopropylaminopropane-1-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would include the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be described.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. The compound’s stereochemistry would also be discussed.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This section would list the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound would also be provided.
Direcciones Futuras
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or reactivity, and ways to improve its synthesis.
For a specific compound like “(S)-2-Isopropylaminopropane-1-Ol”, you would need to consult the relevant scientific literature. Websites like Google Scholar or databases like PubMed and Web of Science can be useful for this. Please note that the availability of information can vary depending on how extensively the compound has been studied. If you have access to a university library, you may also be able to find books or review articles that cover the compound in more detail. If you’re having trouble finding information, it could be helpful to consult with a librarian or a chemist. They might be able to suggest alternative search terms or resources.
Propiedades
IUPAC Name |
(2S)-2-(propan-2-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZJOXPMODLELN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isopropylaminopropane-1-Ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


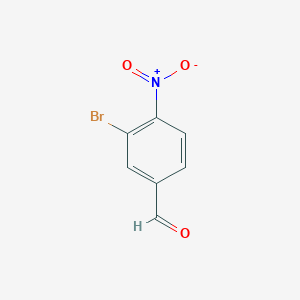

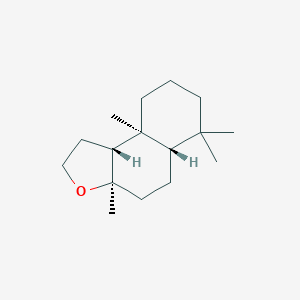
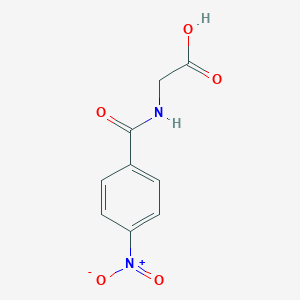
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)

